N-Boc-Pyrrolidin-2-(S)-ylboronic Acid: A Comprehensive Technical Guide
N-Boc-Pyrrolidin-2-(S)-ylboronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-Pyrrolidin-2-(S)-ylboronic acid is a chiral organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of the amino acid L-proline, it serves as a versatile building block in the stereoselective synthesis of complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a pyrrolidine moiety into various molecular scaffolds. The pyrrolidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds, making this reagent a valuable tool in drug discovery and development. This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of N-Boc-Pyrrolidin-2-(S)-ylboronic acid.
Chemical and Physical Properties
N-Boc-Pyrrolidin-2-(S)-ylboronic acid is typically a white to off-white solid that is stable under standard laboratory conditions, though it is recommended to be stored in a cool, dry place. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in a variety of reaction media.
General and Computed Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈BNO₄ | [1] |
| Molecular Weight | 215.06 g/mol | |
| CAS Number | 149682-75-7 | [1] |
| IUPAC Name | (2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-ylboronic acid | |
| SMILES | CC(C)(C)OC(=O)N1CCCC1B(O)O | [1] |
| Physical Form | Solid | |
| Boiling Point (calculated) | 349.2 °C at 760 mmHg | |
| Heavy Atom Count | 15 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Data
While specific spectra are often proprietary to commercial suppliers, typical spectroscopic data for N-Boc-Pyrrolidin-2-(S)-ylboronic acid are consistent with its structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 1.8 and 3.5 ppm), and a broad signal for the boronic acid protons.
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¹³C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and signals for the pyrrolidine ring carbons.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H bond (if deprotected), C-H bonds, the C=O of the carbamate, and the B-O bonds of the boronic acid.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis
The synthesis of N-Boc-Pyrrolidin-2-(S)-ylboronic acid is not widely detailed in publicly available literature. However, a key strategic approach involves the enantioselective lithiation of N-Boc-pyrrolidine, followed by quenching with a suitable boron electrophile. A well-established method for the enantioselective α-functionalization of N-Boc-pyrrolidine has been reported by Campos et al., which provides a foundational protocol for accessing the necessary chiral intermediate.[2][3]
Experimental Protocol: Enantioselective α-Lithiation of N-Boc-Pyrrolidine
This protocol describes the formation of the key (S)-2-lithio-N-Boc-pyrrolidine intermediate, which can then be reacted with a borate reagent to yield the desired boronic acid.
Materials:
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N-Boc-pyrrolidine
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sec-Butyllithium (s-BuLi) in cyclohexane
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(-)-Sparteine
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Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
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Triisopropyl borate
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Aqueous HCl
Procedure:
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A solution of N-Boc-pyrrolidine and (-)-sparteine in anhydrous diethyl ether or MTBE is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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sec-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78 °C for several hours to facilitate the formation of the (S)-2-lithio-N-Boc-pyrrolidine-(-)-sparteine complex.
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Triisopropyl borate is then added to the reaction mixture at -78 °C.
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The reaction is allowed to warm to room temperature and then quenched with aqueous HCl.
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The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
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Purification is typically achieved through column chromatography to yield the enantiomerically enriched N-Boc-Pyrrolidin-2-(S)-ylboronic acid.
Logical Workflow for the Synthesis of the Lithiated Intermediate
Caption: Enantioselective deprotonation of N-Boc-pyrrolidine.
Reactivity and Applications
The primary utility of N-Boc-Pyrrolidin-2-(S)-ylboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the stereospecific introduction of the N-Boc-pyrrolidin-2-yl moiety onto aromatic and heteroaromatic systems.
Suzuki-Miyaura Coupling
While specific, successful examples of Suzuki-Miyaura coupling with N-Boc-Pyrrolidin-2-(S)-ylboronic acid are not extensively reported in the literature, the general principles of this reaction are well-established. The closely related Negishi coupling of the corresponding organozinc reagent has been shown to be highly effective.[2][3]
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
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N-Boc-Pyrrolidin-2-(S)-ylboronic acid
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Aryl or heteroaryl halide (e.g., bromide or iodide)
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Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
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Ligand (if necessary, e.g., SPhos, XPhos)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., dioxane, toluene, DMF)
Procedure:
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To a reaction vessel under an inert atmosphere, add N-Boc-Pyrrolidin-2-(S)-ylboronic acid, the aryl halide, the palladium catalyst, the ligand (if used), and the base.
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Add the degassed solvent and heat the reaction mixture to the desired temperature (typically 80-120 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
